molecular formula C12H15NO4S B3004511 N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide CAS No. 2309599-92-4

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

Cat. No. B3004511
CAS RN: 2309599-92-4
M. Wt: 269.32
InChI Key: IUQUYTZMPHXSJL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide, commonly referred to as DFES, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFES is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

Antibacterial Applications

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide: , as a furan derivative, has been recognized for its potential in combating bacterial infections. Furan compounds have been employed in the development of new drugs due to their broad spectrum of biological activities . The antibacterial activity of furan derivatives against both gram-positive and gram-negative bacteria is particularly noteworthy. They have been used to create novel antibacterial agents that can address the growing issue of microbial resistance .

Pharmaceutical Synthesis

The furan nucleus is a crucial component in medicinal chemistry. It’s involved in the synthesis of various drugs due to its therapeutic efficacy. Furan derivatives, including N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide , are used to synthesize medications with anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory properties . The compound’s versatility in chemical reactions makes it a valuable asset in drug design and development.

Material Science

In the field of material science, furan derivatives are used to create environmentally friendly materials. They serve as key starting materials for the production of resins, agrochemicals, and lacquers . The green aspect of furan-based compounds, derived from biomass feedstock, aligns with the modern push towards sustainable development .

Antimicrobial Drug Resistance Research

Furan derivatives are at the forefront of research into antimicrobial drug resistance. They are being studied for their effectiveness against extensively drug-resistant (XDR) pathogens. This includes research into their use at different concentrations to combat resistant strains of bacteria .

Food Safety

Furan compounds are also evaluated for their safety in food contact materials. Studies follow guidelines for the safety assessment of substances to be used in food packaging, ensuring that they do not pose a risk to consumers .

Therapeutic Research

The diverse pharmacological properties of furan derivatives make them candidates for therapeutic research. They are investigated for their potential in treating a variety of diseases, including anti-protozoal, antiviral, and anticancer applications .

Chemical Synthesis

Furan derivatives are utilized in chemical synthesis, where they are involved in the creation of various chemicals through catalytic reactions. Their reactivity makes them suitable for complex chemical transformations .

Environmental Chemistry

In environmental chemistry, furan derivatives are explored for their potential in creating bioplastics and bioadhesives. These applications contribute to the development of sustainable materials that can reduce environmental impact .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQUYTZMPHXSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

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